molecular formula C19H30BNO5Si B1291955 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected CAS No. 335649-61-1

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected

Cat. No.: B1291955
CAS No.: 335649-61-1
M. Wt: 391.3 g/mol
InChI Key: NXKIUYOUKLIWLP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₃₀BNO₅Si Molecular Weight: 391.346 g/mol CAS No.: 335649-61-1 Structure: This compound features a boronic acid group at the 2-position of the indole core, a tert-butyldimethylsilyl (TBDMS) ether at the 5-position, and an N-BOC (tert-butoxycarbonyl) protecting group on the indole nitrogen . The TBDMS group provides steric protection for the hydroxyl moiety, while the N-BOC group stabilizes the amine against nucleophilic or basic conditions.

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl structures in pharmaceutical intermediates . The dual protection (TBDMS and BOC) enables orthogonal deprotection strategies, allowing sequential functionalization .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKIUYOUKLIWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624374
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335649-61-1
Record name [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98%
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Preparation Methods

General Overview of Synthesis

The synthesis of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected involves multiple steps, including functional group protection, silylation, and boronation. The process ensures the stability of the indole core while introducing the desired boronic acid functionality.

Key Reagents and Materials:

Step-by-Step Preparation Methods

Hydroxyl Protection via Silylation

The hydroxyl group at the 5-position of indole is protected using tert-butyldimethylsilyl chloride to prevent unwanted side reactions during subsequent steps.

Reaction Conditions:
  • Dissolve 5-hydroxyindole in anhydrous THF under an inert atmosphere.
  • Add imidazole as a base to neutralize HCl generated during the reaction.
  • Slowly introduce TBDMS-Cl to the reaction mixture.
  • Stir at room temperature for 12–16 hours.
  • Purify the product via silica gel chromatography.
Outcome:

Formation of 5-(tert-butyldimethylsilyloxy)-indole with high yield (~85%).

N-Protecting Group Introduction

The indole nitrogen is protected using a BOC group to enhance stability and selectivity in subsequent reactions.

Reaction Conditions:
  • Dissolve the silylated indole in DCM.
  • Add di-tert-butyl dicarbonate (BOC2O) and a catalytic amount of DMAP (4-dimethylaminopyridine).
  • Stir at room temperature for 6–8 hours.
  • Remove solvent under reduced pressure and purify the product.
Outcome:

Formation of N-BOC-protected indole with ~90% yield.

Boronation at the 2-Position

The introduction of the boronic acid group is achieved through lithiation followed by quenching with a boron source.

Reaction Conditions:
  • Cool a solution of N-BOC-protected indole in THF to −78°C.
  • Add n-butyllithium dropwise to generate a lithiated intermediate.
  • Quench with trimethylborate or bis(pinacolato)diboron.
  • Warm to room temperature and hydrolyze with dilute HCl.
Outcome:

Formation of This compound with ~70–80% yield.

Purification Techniques

Purification is essential to remove unreacted starting materials and by-products:

Data Table: Reaction Parameters

Step Reagents/Conditions Yield (%) Notes
Hydroxyl Protection TBDMS-Cl, imidazole, THF ~85 Protects hydroxyl group from side reactions
N-Protecting Group Addition BOC2O, DMAP, DCM ~90 Enhances stability
Boronation n-BuLi, trimethylborate, THF ~70–80 Introduces boronic acid functionality

Analysis and Optimization

Challenges:

  • Sensitivity of boronic acids to moisture requires stringent drying conditions.
  • Side reactions during lithiation can reduce yield.

Optimizations:

  • Use freshly distilled solvents to minimize impurities.
  • Employ microwave-assisted heating for faster reaction kinetics in silylation steps.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Indoline derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Mechanism of Action

The mechanism of action of 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar N-BOC Protected Indole Boronic Acids

Structural and Functional Variations

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected Benzyloxy (5) C₂₀H₂₂BNO₅ 367.207 850568-62-6 Benzyloxy group offers ease of deprotection via hydrogenolysis .
4-Chloro-1H-indole-2-boronic acid, N-BOC protected Chloro (4) C₁₃H₁₅BClNO₄ 295.527 475102-11-5 Electron-withdrawing Cl enhances reactivity in electrophilic substitutions .
5-Methoxy-1H-indole-2-boronic acid, N-BOC protected Methoxy (5) C₁₄H₁₈BNO₅ 291.11 (estimated) 290331-71-4 Methoxy group improves solubility in polar solvents .
Target Compound TBDMS (5) C₁₉H₃₀BNO₅Si 391.346 335649-61-1 Bulky TBDMS enhances stability but may hinder coupling kinetics .

Analytical Data

  • NMR :
    • Target Compound : Distinct ¹H-NMR signals for TBDMS (δ 0.1–0.3 ppm, Si-CH₃) and BOC (δ 1.4 ppm, tert-butyl) .
    • 5-Benzyloxy Analog : Aromatic protons (δ 7.2–7.5 ppm) from the benzyl group .
  • MS : All compounds show [M+H]+ peaks consistent with molecular weights (e.g., 391.35 for the target compound) .

Biological Activity

5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected (CAS 335649-61-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound integrates the structural features of indole and boronic acid, along with protective groups that enhance its stability and reactivity. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and applications in research and medicine.

Overview of the Compound

  • Molecular Formula : C19H30BNO5Si
  • Molecular Weight : 391.346 g/mol
  • CAS Number : 335649-61-1

The compound is characterized by its unique combination of functional groups, which allows it to participate in various biochemical interactions.

Target Interaction

The primary targets of this compound include conformationally constrained β-amino acids. The mechanism involves the introduction and transformation of substituents at the C1 carbon of the indole structure, facilitating interactions with biological macromolecules.

Biochemical Pathways

The compound influences biochemical pathways associated with the synthesis of oligomers of β-amino acids. This is crucial for the development of compounds that can modulate protein interactions and cellular signaling pathways.

Pharmacokinetics

The solubility profile of 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid suggests favorable pharmacokinetic properties:

  • Solvents : Soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
  • Bioavailability : The solubility in various organic solvents indicates potential for good bioavailability in biological systems.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit significant anticancer activities. For instance:

  • Bortezomib , a well-known proteasome inhibitor derived from boronic acids, showcases how these compounds can induce apoptosis in cancer cells by disrupting proteasomal function . The relevance of this mechanism extends to 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid as it may share similar pathways.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro studies have shown that boronic acid derivatives can inhibit cell proliferation across various cancer cell lines. For example, compounds similar to bortezomib have demonstrated IC50 values in the low nanomolar range against multiple myeloma cells .
  • Mechanistic Insights :
    • A study indicated that certain boron-containing compounds could enhance T-cell immunity by modulating cytokine production and activating immune cells . This suggests that 5-(tert-butyldimethylsilyloxy)-1H-indole-2-boronic acid could be explored for immunotherapeutic applications.
  • Synthetic Applications :
    • The compound serves as a versatile building block in organic synthesis, allowing for the development of complex molecules with potential therapeutic effects .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
BortezomibBoronic acidProteasome inhibitor; anticancer
TalabostatBoron-containing peptideDPP4 inhibitor; enhances T-cell immunity
5-(tert-Bu) Indole DerivativesIndole core with boronPotential anticancer activity

Q & A

Basic Research Questions

Q. How is 5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected synthesized, and what key steps ensure regioselective protection of the indole nitrogen?

  • Methodological Answer : The synthesis typically involves sequential protection of the indole nitrogen with a tert-butoxycarbonyl (BOC) group and silylation of the hydroxyl group at position 5. Regioselective BOC protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM. The TBDMS group is introduced via silylation with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF. Monitoring via TLC or HPLC ensures minimal side reactions, such as over-silylation or incomplete BOC protection .

Q. What purification techniques are recommended for this compound to achieve >95% purity, considering its sensitivity to moisture and acidic/basic conditions?

  • Methodological Answer : Column chromatography on silica gel (using hexane/ethyl acetate gradients) under inert atmosphere is standard. For moisture-sensitive intermediates, solvents must be rigorously dried (e.g., molecular sieves for DCM). Post-purification, lyophilization or rotary evaporation under reduced pressure at ≤30°C preserves boronic acid integrity. Purity validation via ¹H/¹³C NMR (confirming BOC and TBDMS signals) and HPLC-MS (monitoring boroxine formation) is critical .

Q. How does the steric bulk of the TBDMS group influence the boronic acid’s reactivity in cross-coupling reactions?

  • Methodological Answer : The TBDMS group at position 5 creates steric hindrance, reducing undesired protodeboronation and stabilizing the boronic acid during storage. However, it may slow Suzuki-Miyaura coupling with bulky electrophiles. Pre-activation with bases like Cs₂CO₃ or using polar aprotic solvents (DMF, DMSO) enhances reactivity. Ligand-free Pd(OAc)₂ or SPhos-Pd catalysts are effective for electron-deficient aryl halides .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency when using this compound with electron-deficient aryl halides?

  • Methodological Answer : Optimize catalyst systems: Pd(OAc)₂ with XPhos ligands in toluene/water mixtures (1:1) at 80°C. Pre-mixing the boronic acid with 2 eq. of K₃PO₄ reduces hydrolysis. For sluggish substrates, microwave-assisted heating (120°C, 20 min) improves yields. Monitor boronic acid conversion via ¹¹B NMR to detect inactive trimeric boroxine forms, which can be mitigated by adding pinacol .

Q. How does N-BOC protection affect the compound’s stability during storage compared to unprotected analogs?

  • Methodological Answer : The N-BOC group enhances stability by preventing oxidation of the indole nitrogen and reducing hygroscopicity. Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation (vs. >20% for unprotected analogs). Degradation products include free indole (via BOC cleavage under acidic conditions) and boroxine (from boronic acid self-condensation). Store at -20°C under argon with desiccants .

Q. What analytical methods characterize this compound’s structure and confirm boronic acid hydration states?

  • Methodological Answer : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies BOC (δ 1.4 ppm, singlet) and TBDMS (δ 0.1–0.3 ppm) groups. ¹¹B NMR distinguishes free boronic acid (δ 28–32 ppm) from boroxines (δ 18–22 ppm). X-ray crystallography (for single crystals grown in ethyl acetate/hexane) confirms molecular geometry. HPLC-MS with ESI+ detects [M+H]+ at m/z 367.2 and monitors hydrolytic byproducts .

Q. In biological studies, how does the compound’s cell permeability compare to non-silylated analogs?

  • Methodological Answer : The TBDMS group increases lipophilicity (logP ~3.5 vs. ~2.1 for desilylated analogs), enhancing passive diffusion across cell membranes. In glioblastoma models, the compound shows 2.5× higher cellular uptake (quantified via ICP-MS for boron). For blood-brain barrier penetration, structure-activity relationship (SAR) studies suggest replacing TBDMS with smaller silyl groups (e.g., TMS) improves bioavailability .

Q. What computational approaches predict reactivity in synthesis and biological target engagement?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model boronic acid’s Lewis acidity and transition states in cross-coupling. Molecular docking (AutoDock Vina) predicts binding to β-tubulin (ΔG = -9.2 kcal/mol) or estrogen receptors (for SERM analogs). MD simulations (AMBER) assess stability of boronic acid-enzyme complexes, guiding modifications to reduce off-target effects .

Contradictions & Limitations

  • Stability vs. Reactivity : While TBDMS enhances stability, it may limit coupling efficiency with sterically hindered partners. Alternative silyl groups (e.g., TES) balance these properties .
  • Biological Mechanisms : Anticancer activity in compound 4c (IC₅₀ = 1.8 µM) is not microtubule-mediated, suggesting novel targets requiring proteomics/transcriptomics validation .

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